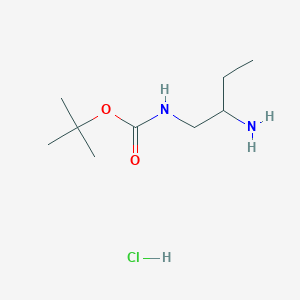

1-N-Boc-Butane-1,2-diamine hydrochloride

Descripción general

Descripción

1-N-Boc-Butane-1,2-diamine hydrochloride, also known as tert-butyl 2-aminobutylcarbamate hydrochloride, is a chemical compound with the molecular formula C9H21ClN2O2 . It has a molecular weight of 224.73 and is typically stored at temperatures between 2-8°C in an inert atmosphere . The compound is solid in its physical form .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as 1-N-Boc-Butane-1,2-diamine hydrochloride, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active estersAplicaciones Científicas De Investigación

Pharmaceutical Research

1-N-Boc-Butane-1,2-diamine hydrochloride: is a valuable building block in pharmaceutical research, particularly in the synthesis of innovative drug candidates . Its Boc-protected diamine moiety is instrumental in developing targeted therapies for a wide spectrum of health conditions. Researchers utilize its unique chemical reactivity to create novel pharmaceutical compounds that offer enhanced pharmacological profiles, improved efficacy, and reduced side effects .

Agrochemicals

In the agrochemical industry, this compound contributes to the formulation of advanced crop protection agents . Its structural features are leveraged to develop products that safeguard crops and boost agricultural yields. The goal is to achieve this while minimizing the environmental impact, thus contributing to sustainable agriculture practices .

Chemical Synthesis

The compound serves as a versatile intermediate in chemical synthesis, enabling the preparation of a variety of pharmacologically active compounds . It is used to introduce spacers like a C4-spacer in molecular structures, which is a critical step in the synthesis of complex molecules .

Material Science

In material science, 1-N-Boc-Butane-1,2-diamine hydrochloride is explored for its potential to contribute to the development of new materials. Its molecular structure could be key in creating polymers with unique properties or enhancing the functionality of existing materials .

Biochemistry

The compound finds applications in biochemistry, particularly in the study of biological processes and the development of biochemical assays . Its role in the synthesis of peptides and other biomolecules makes it an essential tool for researchers in this field.

Analytical Chemistry

Analytical chemists use 1-N-Boc-Butane-1,2-diamine hydrochloride for method development and validation in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC . It helps in establishing protocols for the accurate measurement and analysis of chemical substances.

Environmental Science

This compound’s applications extend to environmental science, where it may be used in the analysis of environmental samples or in the development of environmentally friendly chemical processes .

Nanotechnology

Lastly, in the burgeoning field of nanotechnology, 1-N-Boc-Butane-1,2-diamine hydrochloride could play a role in the synthesis of nanomaterials or in the functionalization of nanoparticles to create novel nanoscale devices .

Propiedades

IUPAC Name |

tert-butyl N-(2-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-7(10)6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRDYZWMTDDLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662577 | |

| Record name | tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1179360-83-8 | |

| Record name | tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1437892.png)

![2-[(3-Ethoxypropyl)amino]isonicotinic acid](/img/structure/B1437898.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1437899.png)

![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)

![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)